Methyl thiolane-3-carboxylate

Description

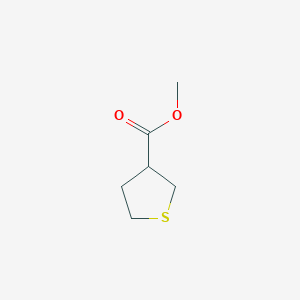

Methyl thiolane-3-carboxylate is a sulfur-containing heterocyclic compound featuring a five-membered saturated thiolane ring with an ester group at position 3. Its molecular formula is C₇H₁₀O₂S (calculated molecular weight: 158.21 g/mol) . Thiolanes, unlike aromatic thiophenes, are non-aromatic and exhibit distinct chemical reactivity due to their saturated structure. This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications require further exploration .

Properties

CAS No. |

61541-28-4 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

methyl thiolane-3-carboxylate |

InChI |

InChI=1S/C6H10O2S/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 |

InChI Key |

VMLCSPONPURVDK-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CCSC1 |

Canonical SMILES |

COC(=O)C1CCSC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences and similarities between methyl thiolane-3-carboxylate and related sulfur-containing esters:

Key Observations:

- Ring Saturation : Thiolane derivatives (e.g., this compound) are saturated, making them less reactive toward electrophilic substitution compared to aromatic thiophene analogs .

- Functional Groups: Substituents like ethyl, acetyl, or amino groups significantly alter solubility and reactivity. For example, the amino group in methyl 3-aminocyclopentanecarboxylate enhances its utility in bioactive molecule synthesis.

- Molecular Weight : Thiophene-based esters (e.g., C₁₁H₁₄O₃S₂) have higher molecular weights due to additional substituents, impacting their physical properties.

Physicochemical Properties

- Melting Points : Thiophene esters (e.g., methyl 5-ethylthiophene-3-carboxylate) typically exhibit lower melting points than saturated analogs due to reduced crystal lattice stability.

- Solubility: Thiolane esters are more polar than thiophenes, suggesting better solubility in polar solvents like ethanol or acetone.

- Stability : Saturated thiolanes are less prone to oxidation compared to thiophenes, which may degrade under UV light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.